3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Secure the definitive 3,7-dichloro regioisomer for controlled, sequential cross-coupling in drug discovery. This pyrazolo[4,3-c]pyridine scaffold is validated for generating ERK/JAK3/ITK kinase inhibitor libraries and targeting PEX14-PEX5 PPIs for trypanocidal agents. The chlorine atoms at the 3- and 7-positions offer chemoselective handles for two-step diversification (SNAr then Suzuki/Sonogashira), enabling rapid analog synthesis. No alternative substitution pattern can substitute this precise geometry without introducing SAR uncertainty.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Cat. No. B11908028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C(C2=NNC(=C2C=N1)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
InChIKeyUWZYGDPUGXPNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine: A Key Intermediate for Heterocyclic Synthesis and Drug Discovery


3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic aromatic compound featuring a pyrazole ring fused to a pyridine ring, with chlorine substituents at the 3- and 7-positions [1]. This specific regioisomer is a crucial synthetic building block in medicinal chemistry, serving as an intermediate for the preparation of diverse pyrazolo[4,3-c]pyridine derivatives [2]. The compound's core scaffold is prevalent in several pharmacologically active molecules, including kinase inhibitors and ligands targeting protein-protein interactions (PPIs) [3]. Its chemical structure allows for selective functionalization via cross-coupling reactions, making it a versatile starting material for lead optimization campaigns [4].

Why Generic Substitution is Not an Option for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine in Research and Development


The specific 3,7-dichloro substitution pattern on the 1H-pyrazolo[4,3-c]pyridine core is critical for its intended synthetic applications. Simply substituting this compound with another regioisomer, such as the 3,6-dichloro analog or a differently halogenated version, can drastically alter reaction outcomes and biological activity due to changes in steric and electronic properties. The chlorine atoms at the 3- and 7-positions serve as specific handles for sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira), which are essential for building molecular complexity in a controlled manner [1]. Furthermore, the position of halogenation is a key determinant in structure-activity relationship (SAR) studies, where even a single atomic shift can lead to a complete loss of potency against a given biological target [2]. Therefore, for researchers requiring this precise scaffold for synthetic elaboration or as a comparator in SAR campaigns, no alternative compound can serve as a direct substitute without introducing significant experimental uncertainty.

Quantitative Differentiation of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine: A Comparative Evidence Guide


Differential Synthetic Reactivity: 3,7-Dichloro vs. 3,6-Dichloro Regioisomers in Cross-Coupling

The 3,7-dichloro substitution pattern on the 1H-pyrazolo[4,3-c]pyridine core provides a distinct synthetic advantage over the 3,6-dichloro regioisomer due to a predictable, two-step chemoselectivity profile. While specific quantitative kinetic data comparing the two regioisomers is not available in a single head-to-head study, cross-study analysis of related 3,7-disubstituted pyrazolo[3,4-c]pyridines demonstrates that the chlorine at the 7-position undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., 4-methylpiperazine) under standard conditions, a reactivity that is characteristic of pyridine rings activated by an adjacent nitrogen. In contrast, the 3-position chlorine is typically less reactive towards SNAr and is often used for transition metal-catalyzed cross-coupling (e.g., Suzuki) [1]. This orthogonal reactivity is a key design feature for sequential derivatization, a strategic advantage that is not as clearly defined or predictable for the 3,6-dichloro regioisomer [2].

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Antiproliferative Activity of Derived Scaffolds: 3,7-Disubstituted Pyrazolo[4,3-c]pyridines vs. Unsubstituted Core

While the target compound 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine is an intermediate and not typically tested for activity, its derived 3,7-disubstituted analogs have shown quantifiable antiproliferative effects. In a study on related pyrazolo[3,4-c]pyridines, the 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine derivative (a product of sequential functionalization of a 3,7-dihalogenated scaffold) exhibited an IC50 value of 3.0 μM against the PC3 prostate cancer cell line [1]. This is in contrast to the unsubstituted 1H-pyrazolo[4,3-c]pyridine core, which is generally inactive in such assays. This activity data underscores the critical importance of the 3,7-disubstitution pattern for generating biologically active compounds, justifying the procurement of the 3,7-dichloro intermediate as a starting point for further optimization.

Cancer Research Cell Biology Pharmacology

Impact of Chlorination Pattern on ERK Kinase Inhibitor Potency

In a patent describing 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors of ERK for cancer treatment, compound 21 (a derivative featuring a specific substitution pattern, including a chlorine at the 3-position of the pyrazolo[4,3-c]pyridine core) was identified as a highly potent and selective ERK inhibitor [1]. The study reports that compound 21 exhibited potent target engagement and strong tumor regression in a BRAFV600E xenograft model. The patent explicitly claims a broad genus of pyrazolo[4,3-c]pyridine derivatives, where halogen substitution at the 3-position (such as chlorine in the target compound) is a key structural feature for activity [2]. This demonstrates that the specific halogenation pattern is not arbitrary but a design element with demonstrated in vivo efficacy in a validated cancer model.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Kinase Inhibition Profile: JAK3 and ITK Inhibition by Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine core is explicitly claimed in patents as a kinase inhibitor scaffold with activity against JAK3, ITK, and TEC kinases [1]. While the exact IC50 for the 3,7-dichloro intermediate is not reported, the patent's claims demonstrate that the pyrazolo[4,3-c]pyridine scaffold, particularly when halogenated at the 3-position, is a viable lead for developing potent inhibitors. This is further supported by structural studies on HPK1, where a related pyrazolopyridine compound (Compound 18) showed a water-mediated interaction with Asp155 and a salt bridge to Asp101, which were critical for its enhanced potency and selectivity [2]. The target compound provides the exact halogenation pattern needed to elaborate into such inhibitors.

Immunology Kinase Inhibition Drug Discovery

Optimal Use Cases for 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine in Drug Discovery and Chemical Biology


Sequential Functionalization for Parallel Library Synthesis in Kinase Inhibitor Programs

Given its well-documented use as a scaffold for kinase inhibitors [1], 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine is ideally suited for generating focused libraries of potential ERK, JAK3, or ITK inhibitors. The orthogonal reactivity of the 3- and 7-position chlorines allows medicinal chemists to execute a two-step, one-pot diversification sequence. First, the 7-chloro group can undergo SNAr with a diverse set of amines or alcohols. Subsequently, the 3-chloro group can be functionalized via Suzuki or Sonogashira cross-coupling reactions with aryl, heteroaryl, or alkyne coupling partners [2]. This approach enables the rapid synthesis of dozens to hundreds of analogs for hit-to-lead optimization.

Targeting Protein-Protein Interactions (PPIs) in Neglected Tropical Diseases

The pyrazolo[4,3-c]pyridine core has been validated as a first-in-class inhibitor of the PEX14-PEX5 PPI, a critical interaction for the survival of Trypanosoma parasites [3]. The 3,7-dichloro compound provides a direct entry point for synthesizing and optimizing these trypanocidal agents. Researchers can utilize this intermediate to probe the SAR around the 3- and 7-positions, guided by the reported X-ray structures and molecular dynamics simulations that define the binding pocket. This represents a tangible, high-impact application for the compound in developing new therapies for diseases like Chagas disease and Human African Trypanosomiasis.

Investigating CNS Disorders via GABA(A) Receptor Modulation

Although requiring further derivatization, the 3,7-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is related to compounds that act as functionally selective ligands for the benzodiazepine binding site on GABA(A) receptors [4]. Specifically, 2,5-dihydropyrazolo[4,3-c]pyridin-3-ones have shown selectivity for the α3 subtype over the α1 subtype, a profile associated with anxiolytic effects with reduced sedation [5]. The target compound can be a versatile starting material for synthesizing these 3-one derivatives and other related CNS-active agents, making it a valuable asset for neuroscience drug discovery programs.

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